tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride
Description
tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride (CAS 1523541-79-8) is a piperazine derivative widely used in pharmaceutical and organic synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group and a hydrochloride salt, enhancing its stability and solubility. It is commercially available at 98+% purity, with a molecular formula of C₁₁H₂₃ClN₂O₂ and a molecular weight of 250.77 g/mol . Its logP value of 2.67 indicates moderate lipophilicity, suggesting balanced solubility and membrane permeability for drug development applications . Priced at $26 per gram, it is typically in stock, reflecting robust production and demand .
Properties
IUPAC Name |
tert-butyl 2,5-dimethylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWALJKZSNHQOBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Batch Synthesis
In batch synthesis, the reaction proceeds via nucleophilic substitution between 2,5-dimethylpiperazine and tert-butyl chloroformate (Boc-Cl) under basic conditions. The general pathway is as follows:
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Deprotonation : 2,5-dimethylpiperazine is treated with a base such as sodium hydroxide or triethylamine to deprotonate the secondary amine.
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Acylation : Boc-Cl is introduced, leading to the formation of tert-butyl 2,5-dimethylpiperazine-1-carboxylate.
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Salt Formation : The free base is reacted with hydrochloric acid to yield the hydrochloride salt.
Key Reaction Parameters :
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Temperature : 0–5°C to minimize side reactions.
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Yield : 60–75% after purification via recrystallization.
A notable challenge in batch synthesis is diastereomer formation due to the stereogenic centers at positions 2 and 5 of the piperazine ring. For instance, the (2S,5S)-isomer (CAS 1238951-37-5) requires chiral resolution techniques, which complicates scalability.
Continuous Flow Reactor Approach
Industrial applications favor continuous flow reactors for enhanced reproducibility and yield. This method involves:
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Mixing Modules : Precise control of reagent stoichiometry.
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Temperature Zones : Maintained at 10–15°C for optimal acylation.
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In-line Quenching : Immediate neutralization of excess Boc-Cl.
Advantages Over Batch Synthesis :
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Higher Throughput : 85–90% conversion in 2–3 minutes.
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Reduced Side Products : Minimized epimerization and over-alkylation.
Reaction Optimization
Solvent Effects
Solvent choice critically impacts reaction efficiency and diastereoselectivity. Data from analogous piperazine syntheses reveal the following trends:
| Solvent | Conversion (%) | Diastereomeric Excess (d.e., %) |
|---|---|---|
| Methanol | 94 | 83 |
| THF | 52 | 51 |
| Ethanol | 73 | 42 |
| DCE | 15 | 14 |
Methanol outperforms other solvents due to its polar protic nature, which stabilizes transition states during acylation. However, THF is preferred for temperature-sensitive reactions.
Catalytic Systems
Rhodium-based catalysts, such as [Rh(S-Et-BoPhoz)(COD)]OTf , enhance stereochemical control in asymmetric syntheses. For example:
| Ligand | Solvent | Conversion (%) | d.e. (%) | Configuration |
|---|---|---|---|---|
| (S-Et-BoPhoz) | MeOH | 94 | 83 | 2R,3S |
| (R-Et-BoPhoz) | MeOH | 95 | 45 | 2R,3S |
| (S-PCyCo-BoPhoz) | EtOH | 99 | 34 | 2S,3S |
These catalysts enable >90% enantiomeric excess (e.e.) in optimized conditions, though their cost limits industrial use.
Purification and Characterization
Crystallization Techniques
The hydrochloride salt is purified via anti-solvent crystallization using ethyl acetate or diethyl ether. Key parameters:
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Solvent Ratio : 1:3 (product:anti-solvent).
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Purity : >98% by HPLC.
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 1.45 (s, 9H, Boc), 2.30–2.50 (m, 6H, CH₃), 3.60–3.80 (m, 4H, piperazine).
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ESI-MS : [M+H]⁺ = 251.2 (calc. 250.77).
Industrial Scale-Up Considerations
Large-scale production employs continuous flow systems with integrated purification modules. A representative workflow includes:
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Reagent Mixing : 2,5-dimethylpiperazine and Boc-Cl in DCM.
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Flow Reactor : Residence time = 5 minutes at 10°C.
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Salt Formation : In-line HCl gas bubbling.
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Crystallization : Continuous anti-solvent addition.
Productivity : 50–100 kg/day with 92% yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on the context. The pathways involved include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The compound is compared to three analogs:
1-Boc-2-tert-Butylpiperazine hydrochloride (CAS 1381947-73-4): Features a tert-butyl substituent at the 2-position instead of methyl. This bulkier group may hinder steric accessibility in reactions. Priced at $217 per 100mg (95% purity), its higher cost suggests synthetic complexity or niche demand .
Ethyl piperazine-2-carboxylate dihydrochloride (CAS 129798-91-0): Contains an ethyl ester group at the 2-position. Priced at $98 per 5g (97% purity), it is more cost-effective for large-scale applications .
Stereochemical Variants
The compound’s stereochemistry significantly impacts its applications:
- (2R,5S)-isomer (CAS 309915-46-6): Highlighted by a supplier as a distinct stereoisomer, though physical property data are unavailable .
- (2S,5R)-isomer : Shares the same molecular formula (C₁₁H₂₃ClN₂O₂) and logP (2.67) as the target compound, but spatial arrangement may alter receptor binding or metabolic stability .
Commercial Availability and Pricing
The hydrochloride form of the target compound has only two suppliers, whereas its non-salt counterpart (tert-Butyl 2,5-dimethylpiperazine-1-carboxylate) has eight suppliers, reflecting higher demand for the neutral form in certain syntheses . Discontinuation of the (3S,5S)-stereoisomer underscores the target compound’s relative stability in the market .
Comparative Data Table
Key Research Findings
- Stereochemical Sensitivity : The (2S,5R)-isomer and target compound share identical physicochemical properties but may diverge in biological activity due to spatial orientation .
- Cost Drivers : The 1-Boc-2-tert-Butylpiperazine hydrochloride’s high price correlates with its complex synthesis or specialized demand .
- Market Dynamics : Discontinuation of the (3S,5S)-isomer contrasts with the target compound’s availability, highlighting its preferred role in workflows .
Q & A
Q. What are the key considerations for synthesizing tert-butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride?
The synthesis typically involves introducing tert-butyl and methyl groups to a piperazine backbone under controlled conditions. A common approach includes:
- Step 1 : Reacting 2,5-dimethylpiperazine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at room temperature to form the Boc-protected intermediate .
- Step 2 : Acidic hydrolysis (e.g., HCl in dioxane) to yield the hydrochloride salt, enhancing solubility and crystallinity .
Critical Parameters :
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Temperature | 20–25°C | Avoid side reactions |
| Solvent | DCM or THF | Enhance Boc-group stability |
| Reaction Time | 12–24 hours | Ensure complete protection |
| Validation : Monitor reaction progress via TLC or LC-MS (e.g., m/z 215.10 for Boc-protected intermediate) . |
Q. How should researchers handle and store this compound to ensure stability?
Q. What spectroscopic techniques are used to characterize this compound?
- ¹H/¹³C NMR : Confirm stereochemistry and substitution patterns. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bonds (if deprotected) .
- LC-MS : Verify molecular weight (e.g., [M+H]⁺ = 215.10 for Boc-protected intermediate) .
Advanced Research Questions
Q. How can stereochemical purity of the 2,5-dimethylpiperazine core be ensured during synthesis?
- Chiral Resolution : Use chiral HPLC with columns like Chiralpak IA/IB and hexane:isopropanol mobile phases .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration .
- Contradiction Analysis : Discrepancies in optical rotation vs. NMR data may indicate racemization; repeat synthesis under stricter temperature control .
Q. What strategies optimize yield in large-scale synthesis?
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Solvent Selection : Polar aprotic solvents (e.g., THF) improve Boc-group stability over DCM in prolonged reactions .
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Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate Boc protection .
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Scalability :
Issue Solution Exothermic reactions Use jacketed reactors with cooling Impurity formation Recrystallize from ethanol/water mixtures
Q. How does the hydrochloride salt form influence pharmacokinetic studies?
- Solubility : The HCl salt improves aqueous solubility (critical for in vitro assays) but may alter logP values. Compare free base vs. salt solubility in PBS (pH 7.4) .
- Bioavailability : Salt formation enhances dissolution rates, impacting absorption in preclinical models .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess hygroscopicity and salt dissociation .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., GPCRs) .
- MD Simulations : GROMACS simulations (30 ns) assess stability of ligand-target complexes in physiological conditions .
- ADMET Prediction : Tools like SwissADME estimate permeability (Caco-2) and cytochrome P450 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
